molecular formula C10H10N2O B102101 2-(Aminomethyl)quinolin-8-ol CAS No. 17018-81-4

2-(Aminomethyl)quinolin-8-ol

Cat. No. B102101
CAS RN: 17018-81-4
M. Wt: 174.2 g/mol
InChI Key: CKRNQNYGXBRTOB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)quinolin-8-ol is a chemical compound with the molecular formula C9H8N2O . It is used in scientific research and development .


Synthesis Analysis

Quinoline derivatives are synthesized through various methods. One common approach is chemical modification of quinoline, which results in improved therapeutic effects . A new method for the synthesis of 2-(substituted methyl)quinolin-8-ol involves the preparation of 2-Methyl-8-methoxyquinoline as a key building block. Lithiation of this compound with LDA and subsequent addition of alkyl halides followed by reaction in 48% HBr affords the 2-alkylquinolin-8-ols .


Molecular Structure Analysis

Quinolines are nitrogen-containing bicyclic compounds. The quinoline nucleus is present in numerous biological compounds . The structure of 2-Amino-8-quinolinol can be found on various chemical databases .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Aminomethyl)quinolin-8-ol include a molecular weight of 160.173 Da . More detailed properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be found in chemical databases .

Scientific Research Applications

Molecular Recognition by NMR and Fluorescence Spectroscopy

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a derivative of 2-(Aminomethyl)quinolin-8-ol, has been utilized as a chiral solvating agent for molecular recognition. It effectively differentiates enantiomers of acids, detected via NMR or fluorescence spectroscopy, and aids in the quantitative determination of isomers in practical applications (Khanvilkar & Bedekar, 2018).

Antibacterial Activity

Quinolin-8-ol and its derivatives demonstrate notable antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. This reveals its potential in developing new antimicrobial agents (Faizi et al., 1997).

Corrosion Inhibition

New analogs of 2-(Aminomethyl)quinolin-8-ol, such as ABMQ and HAMQ, have been synthesized and shown to act as effective corrosion inhibitors for steel in sulfuric acid. They exhibit mixed-type inhibitory activity and are chemisorbed on the steel surface, following the Langmuir isotherm model (El Faydy et al., 2021).

Catalysis in Organic Reactions

Unsymmetrical pincer ligands based on 8-hydroxyquinoline (oxine) have been developed for use in catalyzing Sonogashira coupling under amine and copper-free conditions. This demonstrates the versatility of quinolin-8-ol derivatives in organic synthesis (Kumar et al., 2017).

Anticancer and Antifungal Activities

Copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases, related to quinolin-8-ol, have shown significant antimicrobial activities against fungi and bacteria, as well as in vitro anticancer potential against various cancer cell lines. This highlights the therapeutic potential of quinolin-8-ol derivatives (Creaven et al., 2010).

Fluorescent Sensing

A fluorescent sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms has been synthesized for highly selective and sensitive detection of Cd(2+) ions. This application demonstrates the utility of quinolin-8-ol derivatives in environmental and analytical chemistry (Zhou et al., 2012).

Antimalarial and Antimicrobial Potentials

Hydrazonomethyl-quinolin-8-ol and pyrazol-3-yl-quinolin-8-ol derivatives have been synthesized and evaluated for their antifungal, antibacterial, and antimalarial activities. This showcases the broad spectrum of biological activities exhibited by quinolin-8-ol derivatives (Kumar et al., 2022).

Inhibitory Activity in Acidic Media

8-Hydroxyquinoline derivatives have been studied for their inhibitory activity in acidic media for mild steel corrosion. This further emphasizes the compound's utility in industrial applications (Rouifi et al., 2020).

Safety And Hazards

The safety data sheet for 5-(Aminomethyl)quinolin-8-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name

2-(aminomethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRNQNYGXBRTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344856
Record name 2-(aminomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)quinolin-8-ol

CAS RN

17018-81-4
Record name 2-(aminomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Hydroxy-quinoline-2-carboxaldehyde oxime D1 (167 mg, 0.888 mmol) and MeOH (50 mL) was treated under hydrogenolysis conditions (atmospheric H2, catalytic 10% Pd/carbon) at RT. After 4 h, the catalyst was filtered off and the volatiles removed which afforded 2-aminomethyl-quinolin-8-ol E1 as a light brown solid (126 mg, 82%); spectral data of this compound are given in Table 2.
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Sanmartín-Matalobos, AM García-Deibe… - Dalton …, 2014 - pubs.rsc.org
Some reactivity in the oxidation of methanol to formaldehyde has been spectroscopically detected on the methanolic mother liquors of a copper(II) complex of a Schiff base ligand …
Number of citations: 7 pubs.rsc.org

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